

robinin initial discovery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Robinin

CAS No.: 301-19-9

Cat. No.: S541733

Get Quote

Robinin at a Glance

The table below summarizes the core identity and experimental context of **Robinin** as identified in the literature.

Aspect	Description
Compound Name	Robinin [1]
Molecular Class	Flavonoid (Glycoside) [1]
Molecular Weight	740.66 Da [1]
Proposed Primary Target	Toll-like Receptor 2 (TLR2) [1]
Studied Disease Model	Pancreatic Cancer (in vitro) [1]
Key Proposed Mechanism	Inhibition of TLR2-PI3K-AKT signaling pathway [1]

Detailed Experimental Protocols

The 2023 study employed standard in vitro assays to evaluate **Robinin's** anti-tumor effects. The following table outlines the key methodologies used [1].

Experiment	Detailed Protocol Summary
Cell Culture	Human pancreatic ductal epithelial cell line (HPNE) and pancreatic cancer cell lines (Mia-PACA2, PANC-1) cultured in high-glucose Dulbecco's Modified Eagle Medium, 10% FBS, 1% penicillin/streptomycin at 37°C with 5% CO2 [1].
Cytotoxicity & Proliferation (CCK-8 Assay)	Cells seeded in 96-well plates (1×10^4 cells/well), serum-starved for 24h, then treated with Robinin (500 nM, 1 μ M, 5 μ M, 10 μ M) for 24h. After incubation, media discarded, CCK-8 solution added, and incubated for 2h. Absorbance measured at 450 nm. For proliferation, cells treated with 1 μ M Robinin, and absorbance measured at 24, 48, and 72h [1].
Migration (Wound Healing Assay)	Cells grown to 100% confluence, a scratch made with a pipette tip. Cells cultured with serum-free medium \pm 1 μ M Robinin for 24h. Scratch areas imaged at 0h and 24h with a phase-contrast microscope. Migration distance measured with ImageJ software [1].
Gene Expression (qRT-PCR)	Total RNA extracted with Trizol reagent, reverse transcribed. qRT-PCR performed with SYBR Green, using GAPDH as internal control. Primer sequences provided for TLR2, Snail, α -SMA, IL-6, and TNF- α . Relative mRNA expression calculated via $2^{-\Delta\Delta C_t}$ method [1].
Protein Analysis (Western Blot)	Total proteins extracted with RIPA buffer, concentration determined by BCA assay. Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and incubated with primary antibodies overnight at 4°C. After incubation with secondary antibody, bands visualized using enhanced chemiluminescence [1].

Summary of Quantitative Experimental Data

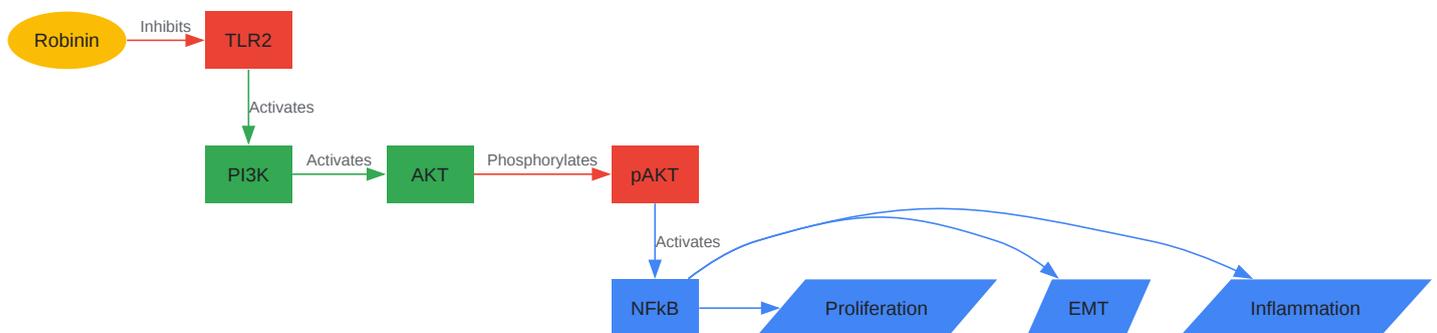
The experimental results from the mentioned study, which demonstrated **Robinin's** effects on pancreatic cancer cells, are consolidated in the table below. All findings were statistically significant ($P < 0.01$) compared to control groups [1].

Parameter / Assay	Observed Effect of Robinin (1 μ M)
Cell Proliferation	Significantly inhibited in Mia-PACA2 and PANC-1 cells [1].

Parameter / Assay	Observed Effect of Robinin (1 μ M)
Cell Migration	Significantly reduced in wound healing assay [1].
EMT Markers	Attenuated expression of α -SMA and Snail (protein & mRNA) [1].
Inflammation Markers	Diminished expression of IL-6 and TNF- α (protein & mRNA) [1].
Key Signaling Proteins	Downregulated PI3K-p85 α and phosphorylated AKT (p-AKT) levels [1].

Proposed Signaling Pathway and Mechanism

Based on the experimental data, the study proposed a mechanism of action for **Robinin**. The signaling pathway is visualized in the diagram below, which was created using Graphviz per your specifications.



[Click to download full resolution via product page](#)

*Proposed mechanism of **Robinin** via TLR2-PI3K-AKT pathway inhibition [1].*

Interpretation and Future Directions for Researchers

The pre-clinical data positions **Robinin** as a promising multi-targeted agent for pancreatic cancer, primarily through modulating the **tumor microenvironment (TME)** [1].

- **Mechanistic Insight:** The proposed pathway involves **Robinin** binding to and inhibiting **Toll-like Receptor 2 (TLR2)**, which is highly expressed in pancreatic cancer and associated with poor prognosis. This inhibition leads to the downregulation of the downstream **PI3K-AKT** signaling axis, subsequently reducing the activity of pro-inflammatory and pro-tumorigenic transcription factors like NF- κ B. This cascade results in the observed suppression of inflammation (IL-6, TNF- α), epithelial-mesenchymal transition (α -SMA, Snail), cell proliferation, and migration [1].
- **Considerations for Drug Development:** A significant finding was that the effects of **Robinin** on cell proliferation were reversed by the TLR2 agonist **CU-T12-9**. This rescue experiment provides stronger evidence for TLR2 as a specific target, a crucial piece of information for validating the mechanism of action [1].
- **Translational Gaps:** It is important to note that the existing data is from **in vitro** studies only. Comprehensive **in vivo** testing in animal models is a necessary next step to confirm efficacy, determine pharmacokinetics, and assess toxicity before any clinical potential can be evaluated.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Robinin inhibits pancreatic cancer cell proliferation, EMT and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [robinin initial discovery]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b541733#robinin-initial-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com